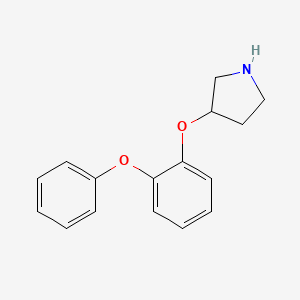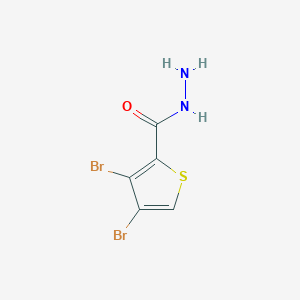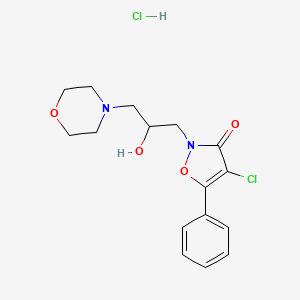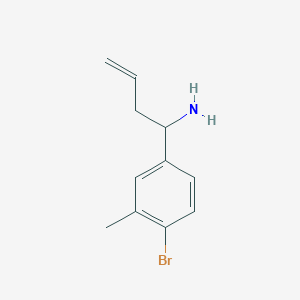
Clindamycin 3-Palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin 3-Palmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better absorption and bioavailability, making it effective in treating various infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 3-Palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps:
Dissolution: Clindamycin is dissolved in a suitable solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting product is purified using techniques such as column chromatography to remove impurities.
Recrystallization: The purified product is recrystallized to obtain this compound in its final form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Clindamycin is dissolved in industrial-grade solvents.
Controlled esterification: Palmitic acid is added, and the reaction is carefully monitored to ensure complete esterification.
Bulk purification: Techniques such as large-scale chromatography are used to purify the product.
Final processing: The product is recrystallized and dried to obtain the final compound.
化学反应分析
Types of Reactions
Clindamycin 3-Palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
Hydrolysis: Produces clindamycin and palmitic acid.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the compound.
Substitution: Results in substituted derivatives of this compound.
科学研究应用
Clindamycin 3-Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Investigated for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the formulation of pharmaceutical products for better bioavailability and efficacy
作用机制
Clindamycin 3-Palmitate exerts its effects by being converted into clindamycin in the body. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth .
相似化合物的比较
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used primarily for oral administration.
Clindamycin Phosphate: A prodrug used for injectable formulations.
Lincomycin: The parent compound from which clindamycin is derived
Uniqueness
Clindamycin 3-Palmitate is unique due to its esterified form, which enhances its bioavailability and absorption compared to other derivatives. This makes it particularly effective in treating infections where high bioavailability is crucial .
属性
分子式 |
C34H63ClN2O6S |
|---|---|
分子量 |
663.4 g/mol |
IUPAC 名称 |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
InChI 键 |
ZGCNMHQDCCSXMS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)
![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)

![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
![1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B12076534.png)

![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)

![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)





